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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

Cat. No.: B1266878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Azepane-
2-carboxylic acid, a cyclic amino acid analog of interest in medicinal chemistry and drug

development. The document details typical Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data, comprehensive experimental protocols for data acquisition, and

relevant biochemical pathways.

Spectroscopic Data of Azepane-2-Carboxylic Acid
The following tables summarize the expected quantitative NMR and IR spectroscopic data for

Azepane-2-carboxylic acid. This data is compiled based on the known spectral characteristics

of its constituent functional groups and analysis of related cyclic amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Solvent: D₂O, Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.8 - 3.9 dd 1H α-CH

~3.2 - 3.3 m 1H ε-CH₂ (axial)

~2.9 - 3.0 m 1H ε-CH₂ (equatorial)

~1.8 - 2.0 m 2H β-CH₂

~1.5 - 1.7 m 4H γ-CH₂, δ-CH₂

¹³C NMR (Carbon-13 NMR) Data

Solvent: D₂O, Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~175 - 180 C=O (Carboxylic Acid)

~60 - 65 α-C

~45 - 50 ε-C

~30 - 35 β-C

~25 - 30 δ-C

~20 - 25 γ-C

Infrared (IR) Spectroscopy
FTIR Data

Technique: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Strong, Broad
O-H stretch (Carboxylic Acid,

H-bonding)

3300 - 3100 Medium, Broad N-H stretch (Secondary Amine)

2920, 2850 Strong C-H stretch (Aliphatic)

~1710 Strong C=O stretch (Carboxylic Acid)

~1640 Medium N-H bend (Secondary Amine)

~1450 Medium C-H bend (CH₂)

~1300 - 1200 Medium C-O stretch (Carboxylic Acid)

~1200 - 1100 Medium C-N stretch (Amine)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to yield high-quality, reproducible results for Azepane-2-carboxylic
acid.

NMR Spectroscopy Protocol
1. Sample Preparation:

Weigh 5-10 mg of Azepane-2-carboxylic acid and dissolve it in 0.6 mL of deuterium oxide

(D₂O).

For analysis of the exchangeable N-H and O-H protons, a non-deuterated solvent such as

DMSO-d₆ can be used.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

Instrument: 400 MHz NMR Spectrometer.
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Solvent: D₂O.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 2.0 s.

Spectral Width: 12 ppm.

Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak.

3. ¹³C NMR Acquisition:

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Solvent: D₂O.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2.0 s.

Spectral Width: 200 ppm.

Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation.

Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent

peak.

Infrared (IR) Spectroscopy Protocol
1. Sample Preparation (KBr Pellet Method):
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Dry the Azepane-2-carboxylic acid sample thoroughly to remove any moisture.

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade

potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

2. FTIR Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Mode: Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Processing:

Perform baseline correction and peak picking to identify the wavenumbers of the absorption

bands.

Visualizations
The following diagrams illustrate a representative synthetic pathway and a potential metabolic

fate of Azepane-2-carboxylic acid, providing a broader context for its chemical and biological
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behavior.

Cycloheptanone Cycloheptanone OximeHydroxylamine ε-Caprolactam

Beckmann
Rearrangement (H₂SO₄)

2-Bromo-ε-caprolactamNBS, AIBN Azepane-2-one-7-carboxylic acid
CO, Pd(OAc)₂

Azepane-2-carboxylic acid
Hydrolysis (H₃O⁺)

Click to download full resolution via product page

A representative synthetic route to Azepane-2-carboxylic acid.

Azepane-containing Drug
(e.g., Azepane-2-carboxylic acid derivative)

Phase I Metabolism

CYP450 Enzymes

Hydroxylated Metabolite
(Ring Hydroxylation)

Oxidized Metabolite
(e.g., Lactam formation)

Phase II Metabolism

UGT Enzymes UGT Enzymes

Conjugated Metabolite
(e.g., Glucuronidation)

Excretion
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Click to download full resolution via product page

A generalized metabolic pathway for azepane-containing compounds.

To cite this document: BenchChem. [Spectroscopic and Methodological Analysis of Azepane-
2-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266878#spectroscopic-data-for-azepane-2-
carboxylic-acid-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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